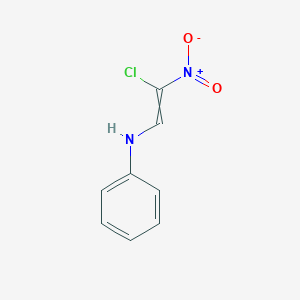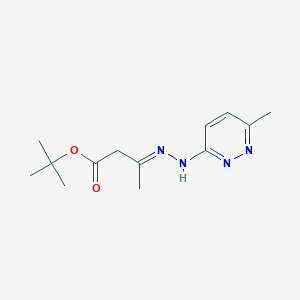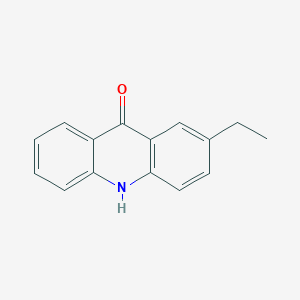
2-Ethyl-acridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-acridone is an organic compound belonging to the acridone family, which is characterized by a tricyclic structure with a carbonyl group at the 9-position
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-acridone can be synthesized through several methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the same Ullmann condensation and cyclization reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method offers a greener alternative by minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: 2-Ethyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone N-oxide derivatives.
Reduction: Hydroxyacridone derivatives.
Substitution: Halogenated or nitro-substituted acridone derivatives.
科学的研究の応用
2-Ethyl-acridone has been extensively studied for its applications in various scientific fields:
作用機序
The mechanism of action of 2-Ethyl-acridone primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Additionally, this compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its anticancer properties .
類似化合物との比較
Acridone: The parent compound with a similar tricyclic structure but without the ethyl group.
Quinacridone: A related compound used as a pigment with a similar planar structure.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 2-Ethyl-acridone: this compound stands out due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for drug development .
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-ethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
ZPKGRHWSHUCFPO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


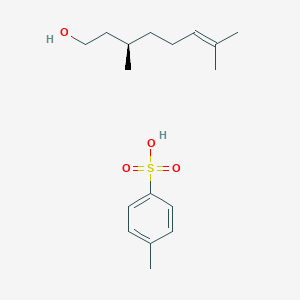


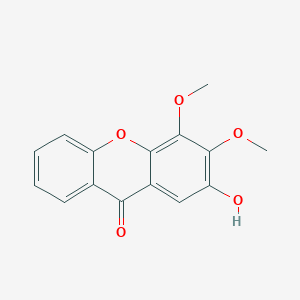

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
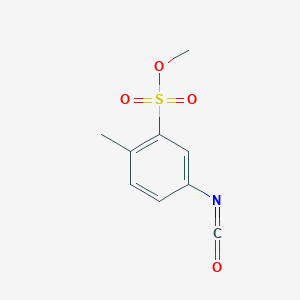
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
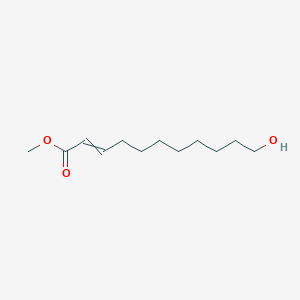
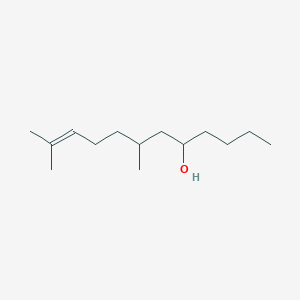
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
